molecular formula C9H20ClNO6 B8123886 Aminooxy-peg3-acid hydrochloride salt

Aminooxy-peg3-acid hydrochloride salt

Cat. No.: B8123886
M. Wt: 273.71 g/mol
InChI Key: NSCOYGXPULLEGX-UHFFFAOYSA-N
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Description

Aminooxy-peg3-acid hydrochloride salt is a compound with significant applications in various fields of scientific research. It is known for its role as a linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The compound’s structure allows it to interact with biological molecules, making it useful in drug development and other biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aminooxy-peg3-acid hydrochloride salt typically involves the reaction of 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoic acid with hydrochloric acid. The process includes several steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimizations for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Aminooxy-peg3-acid hydrochloride salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Aminooxy-peg3-acid hydrochloride salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules.

    Biology: The compound serves as a linker in ADCs and PROTACs, facilitating targeted drug delivery and protein degradation.

    Medicine: It is involved in the development of novel therapeutics, particularly in cancer treatment.

    Industry: The compound is used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of Aminooxy-peg3-acid hydrochloride salt involves its interaction with biological molecules. In ADCs, it acts as a linker that connects the antibody to the cytotoxic drug, allowing targeted delivery to cancer cells. In PROTACs, it facilitates the degradation of target proteins by linking the target protein to an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminooxy-peg3-acid hydrochloride salt is unique due to its aminooxy group, which provides specific reactivity and stability. This makes it particularly useful in the synthesis of ADCs and PROTACs, where precise and stable linkages are crucial .

Properties

IUPAC Name

3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO6.ClH/c10-16-8-7-15-6-5-14-4-3-13-2-1-9(11)12;/h1-8,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCOYGXPULLEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCON)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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